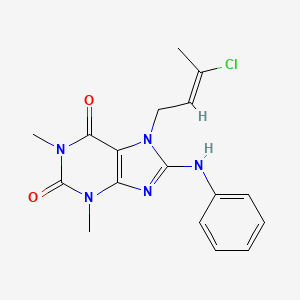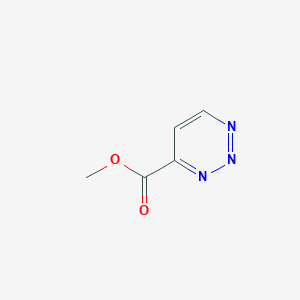
4-(2-Methyl-4-thiazolyl)thiobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methyl-4-thiazolyl)thiobenzamide is a heterocyclic compound with the molecular formula C11H10N2S2. It is characterized by the presence of a thiazole ring and a thiobenzamide group. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-4-thiazolyl)thiobenzamide typically involves the reaction of 2-methyl-4-thiazolylamine with benzoyl chloride under basic conditions. The reaction is carried out in an inert atmosphere, often using solvents like 1,4-dioxane, and requires heating to temperatures between 80-90°C for about 2 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methyl-4-thiazolyl)thiobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
4-(2-Methyl-4-thiazolyl)thiobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
similar compounds, such as thiabendazole, exert their effects by inhibiting the terminal electron transport system in mitochondria, leading to reduced cellular respiration and energy production . This suggests that 4-(2-Methyl-4-thiazolyl)thiobenzamide may have similar molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiabendazole: A fungicide with a similar thiazole structure.
Benzothiazole: A compound with a benzene ring fused to a thiazole ring.
Thioamide: A compound containing a thiocarbonyl group (C=S) attached to an amine.
Uniqueness
4-(2-Methyl-4-thiazolyl)thiobenzamide is unique due to its specific combination of a thiazole ring and a thiobenzamide group, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable building block in organic synthesis .
Propriétés
Formule moléculaire |
C11H10N2S2 |
|---|---|
Poids moléculaire |
234.3 g/mol |
Nom IUPAC |
4-(2-methyl-1,3-thiazol-4-yl)benzenecarbothioamide |
InChI |
InChI=1S/C11H10N2S2/c1-7-13-10(6-15-7)8-2-4-9(5-3-8)11(12)14/h2-6H,1H3,(H2,12,14) |
Clé InChI |
JKTLVEXJTGKQQK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)C2=CC=C(C=C2)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B12052761.png)
![[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12052772.png)
![(2R)-3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B12052788.png)
![(3Z)-3-(2-(4-Butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12052794.png)
![(5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B12052797.png)
![3-Methyl-2-pentyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12052816.png)
![[(4aR,6R,7R,7aR)-6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B12052824.png)







